molecular formula C17H21IN2 B2522070 4-(4-Dimethylaminostyryl)-1-ethylpyridinium iodide CAS No. 29519-52-6

4-(4-Dimethylaminostyryl)-1-ethylpyridinium iodide

Cat. No. B2522070
CAS RN: 29519-52-6
M. Wt: 380.273
InChI Key: QALDEYCJTBAWJV-UHFFFAOYSA-M
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Description

DASP is a hemicyanine dye with intriguing fluorescent properties. Its structure consists of a styryl group attached to a pyridinium moiety. The compound is used as a fluorescence probe due to its ability to interact with biological molecules and exhibit fluorescence upon excitation .


Chemical Reactions Analysis

  • Host-Guest Interaction : DASP has been studied for its interaction with cucurbit[7]uril (CB[7]) . The complex formed between DASP and CB[7] exhibits unique properties, including altered fluorescence and absorption spectra .
  • Photoexcitation and Charge Transfer : DASP can undergo internal twisting upon photoexcitation, leading to the formation of an intermolecular charge transfer state . This property is essential for its fluorescence behavior .


Physical And Chemical Properties Analysis

  • pH Sensitivity : The fluorescence intensity can be tuned by adjusting the pH of the solution .

Mechanism of Action

  • Fluorescence Imaging : DASP is employed in neuroscience research to label and visualize monoaminergic neurons . It selectively stains living neurons expressing monoamine transporters, allowing researchers to study their topography and functions .
  • Permeability Studies : DASP helps assess the permeability of the cerebrospinal fluid-brain barrier for monoamines, aiding in understanding neurotransmitter exchange between the brain and cerebrospinal fluid .

properties

IUPAC Name

4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]-N,N-dimethylaniline;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N2.HI/c1-4-19-13-11-16(12-14-19)6-5-15-7-9-17(10-8-15)18(2)3;/h5-14H,4H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALDEYCJTBAWJV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29519-52-6
Record name 4-(4-(DIMETHYLAMINO)STYRYL)-1-ETHYLPYRIDINIUM IODIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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